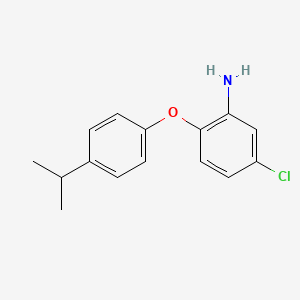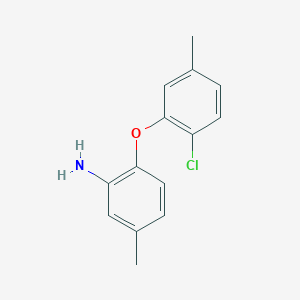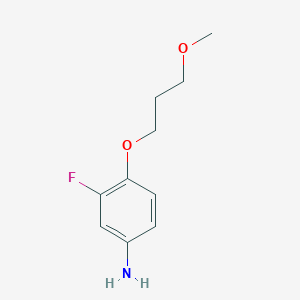![molecular formula C14H22N2O B1328384 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 925920-77-0](/img/structure/B1328384.png)
2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine (MPEP) is a drug that has been used in scientific research for many years. It is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). As an antagonist, MPEP has a wide range of applications in research, including the study of neuropsychiatric disorders, neurodegenerative diseases, and neuroinflammation.
科学的研究の応用
Analytical Profiling in Forensic Toxicology
Research has characterized compounds structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine using various analytical techniques. This includes the use of gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for qualitative and quantitative analysis in biological matrices, highlighting its relevance in forensic toxicology (De Paoli et al., 2013).
Dopamine Receptor Affinity
Another study discovered substituted 4-aminopiperidine compounds, similar in structure to this compound, demonstrating high affinity and selectivity for the human dopamine D4 receptor. This indicates potential application in neurological research, particularly in exploring dopaminergic pathways (Schlachter et al., 1997).
Brain-Specific Delivery of Radiopharmaceuticals
Research into the brain-specific delivery of radiopharmaceuticals has involved compounds like this compound. Studies have shown that certain dihydropyridine-coupled phenylamines can effectively cross the blood-brain barrier, suggesting their use in cerebral blood perfusion measurement (Tedjamulia et al., 1985).
Potential in Drug Design for Neurological Disorders
A study on dopamine transporter-specific ligands indicates that compounds structurally related to this compound exhibit high potency and selectivity for the dopamine transporter. This implies their potential in developing pharmacotherapy for neurological disorders like cocaine dependence (Dutta et al., 1998).
Beta-3 Adrenergic Receptor Agonism
Novel (4-piperidin-1-yl)-phenyl sulfonamides, with structural similarities to this compound, have shown potent full agonism at the human beta(3)-adrenergic receptor. This reveals potential applications in metabolic regulation and obesity treatment (Hu et al., 2001).
Selective Estrogen Receptor Modulator Development
Research into Selective Estrogen Receptor Modulators (SERMs) has involved the use of compounds including 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, which are structurally related to this compound. This demonstrates potential applications in cancer therapy, specifically in targeting estrogen receptors (Yadav et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-methyl-4-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXHNYDRAPDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)




![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)







![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)